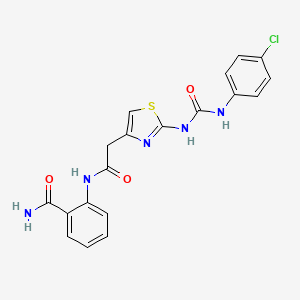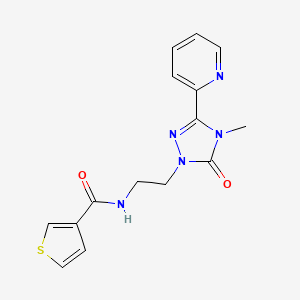![molecular formula C18H27N3O5S B2820988 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-81-4](/img/structure/B2820988.png)
1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a fascinating compound with a complex structure that has garnered significant interest in various scientific fields. This article aims to explore its synthetic methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds to provide a comprehensive understanding of its properties and uses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a multi-step process. Initial steps often include the formation of the piperidine ring, which is followed by the introduction of the methylsulfonyl group. The subsequent steps include the construction of the azabicyclo[3.2.1]octane framework and its linkage to the pyrrolidine-2,5-dione moiety.
Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automation can further enhance production efficiency and consistency.
化学反応の分析
Types of Reactions: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms typically leading to the formation of sulfoxides or sulfones.
Reduction: Hydrogenation reactions that can alter the piperidine or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitutions that modify functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions often occur under specific conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed: The primary products of these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, or substituted piperidines and pyrrolidines.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for the development of new drugs and materials.
Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure and reactivity.
Medicine: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione shows potential in medicinal chemistry as a lead compound for developing new therapeutic agents, particularly in neurological and anti-inflammatory applications.
Industry: It is employed in the synthesis of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating biological pathways and eliciting physiological responses. The exact pathways can vary depending on the application, ranging from enzymatic inhibition to receptor agonism or antagonism.
類似化合物との比較
1-(1-(methylsulfonyl)piperidine-4-carbonyl)azabicyclo[3.2.1]octane
2,5-Dioxopyrrolidine-3-carboxylic acid derivatives
Substituted azabicyclo[3.2.1]octanes
Uniqueness: Compared to its analogs, 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its specific combination of functional groups that impart unique reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic development.
By understanding these aspects, researchers and scientists can better harness the potential of this compound in various scientific and industrial endeavors.
特性
IUPAC Name |
1-[8-(1-methylsulfonylpiperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-27(25,26)19-8-6-12(7-9-19)18(24)20-13-2-3-14(20)11-15(10-13)21-16(22)4-5-17(21)23/h12-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHENLORYEGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)
amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)





![5-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2820918.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide](/img/structure/B2820925.png)

